Product packaging for 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine(Cat. No.:)

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine

Cat. No.: B13544245
M. Wt: 272.14 g/mol
InChI Key: JDIPIXBHGGUKOR-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-dimethoxyphenyl)azetidine, often referred to as ZC-B, is a chemically defined small molecule of significant interest in pharmacological and neuroscientific research . This compound features a conformationally restricted azetidine ring, which classifies it as a constrained analogue of the classical phenethylamine psychedelic 2C-B . Its primary research value lies in its potent and selective activity as a serotonin receptor agonist. Studies have shown that ZC-B acts as a selective agonist for the 5-HT2A receptor (5-HT2AR), with an EC50 of 1.6 nM, while demonstrating significantly lower potency at the 5-HT2C receptor (EC50 = 5.8 nM) . This receptor subtype is a key target for investigating novel therapeutic pathways for psychiatric disorders, and selective tools like ZC-B are crucial for elucidating its specific role and signaling mechanisms . The rigid azetidine structure locks the ethylamine side chain into a specific spatial orientation, a modification that is known to profoundly influence both the agonist potency and functional selectivity at serotonin receptors . This makes ZC-B a valuable chemical tool for researchers studying the structure-activity relationships of 5-HT2AR ligands and probing the complex biology of the serotonin system. This product is intended for research and analysis in a controlled laboratory setting only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14BrNO2 B13544245 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-(2-bromo-4,5-dimethoxyphenyl)azetidine

InChI

InChI=1S/C11H14BrNO2/c1-14-10-5-7(9-3-4-13-9)8(12)6-11(10)15-2/h5-6,9,13H,3-4H2,1-2H3

InChI Key

JDIPIXBHGGUKOR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2CCN2)Br)OC

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromo 4,5 Dimethoxyphenyl Azetidine and Its Analogues

Retrosynthetic Analysis of the Azetidine (B1206935) Ring System Bearing a Substituted Phenyl Moiety

A retrosynthetic analysis of 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine reveals several viable pathways for its construction. The most common and direct approach involves the formation of one of the four bonds of the azetidine ring in the final key step. Disconnection of the C2-N bond is a frequent strategy, leading back to a linear γ-amino alcohol or a derivative thereof.

Specifically, for the target molecule, a primary disconnection of the N1-C2 bond points to a γ-amino alcohol precursor, namely 1-amino-3-(2-bromo-4,5-dimethoxyphenyl)propan-3-ol. This intermediate can be further disconnected to simpler starting materials. A plausible precursor for this amino alcohol is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), a compound whose synthesis has been documented in patent literature. This nitrile can be conceptually derived from 2-bromo-4,5-dimethoxybenzaldehyde. This retrosynthetic approach is outlined below:

Target Molecule Precursor 1 Precursor 2 Starting Material
This compound1-Amino-3-(2-bromo-4,5-dimethoxyphenyl)propan-3-ol3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile2-Bromo-4,5-dimethoxybenzaldehyde

This analysis forms the basis for the synthetic strategies discussed in the subsequent sections, primarily focusing on the formation of the azetidine ring from a suitably functionalized linear precursor.

Direct Azetidine Ring Formation Strategies

Direct formation of the azetidine ring from a linear precursor is the most common approach to synthesizing these four-membered heterocycles. These methods typically involve an intramolecular nucleophilic substitution where the nitrogen atom acts as the nucleophile.

Cyclization of Linear Precursors (e.g., γ-haloalkyl-imines)

The intramolecular cyclization of γ-haloamines is a classical and effective method for the synthesis of the azetidine ring. In the context of synthesizing this compound, this would involve the preparation of a 1-amino-3-halo-2-(2-bromo-4,5-dimethoxyphenyl)propane derivative.

A general representation of this synthetic approach is the reductive cyclization of γ-haloalkyl-imines. For instance, treatment of a γ-haloalkyl-imine with a reducing agent such as sodium borohydride (B1222165) can lead to the corresponding amine, which then undergoes intramolecular cyclization to furnish the azetidine ring. While this method has been reported for various N-substituted azetidines, its application to the specific target compound would require the synthesis of the corresponding γ-halo-imine, which could be challenging.

A more direct route involves the conversion of a γ-amino alcohol to a γ-haloamine, followed by base-induced cyclization. The synthesis of the requisite γ-amino alcohol, 1-amino-3-(2-bromo-4,5-dimethoxyphenyl)propan-3-ol, could be achieved through the reduction of the corresponding amino ketone or the reduction of the nitrile group of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile to an amine, followed by functional group manipulations. Once the γ-amino alcohol is obtained, it can be converted to the corresponding γ-haloamine, for example by treatment with thionyl chloride, which can then be cyclized in the presence of a base to yield the azetidine.

Intramolecular Aminolysis of Epoxides

The intramolecular aminolysis of epoxides presents a powerful and stereospecific method for the synthesis of azetidines. This approach involves a nucleophilic attack of an amine on an epoxide within the same molecule, leading to the formation of a hydroxyl-substituted azetidine.

For the synthesis of a 2-arylazetidine derivative, a plausible precursor would be a 3,4-epoxy-amine bearing the desired aryl substituent. A recent study has demonstrated the use of Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nih.gov This method has been shown to be tolerant of various functional groups. nih.gov

The application of this methodology to the synthesis of this compound would require the preparation of the corresponding cis-3,4-epoxy-amine precursor. The regioselectivity of the ring-opening is a critical factor, and the presence of the aryl group can influence the outcome of the reaction.

Reductive Cyclization Approaches

Reductive cyclization offers another avenue for the synthesis of azetidines. A notable example is the reductive cyclization of β-haloalkylimines, as mentioned earlier. Another approach involves the reduction of β-lactams (azetidin-2-ones). The synthesis of β-lactams is well-established, often through the Staudinger cycloaddition of a ketene (B1206846) and an imine. mdpi.com

Once the appropriately substituted β-lactam is formed, it can be reduced to the corresponding azetidine using reducing agents such as borane (B79455) or lithium aluminum hydride. The challenge in applying this method to this compound lies in the synthesis of the required β-lactam precursor, which would involve a ketene bearing the 2-bromo-4,5-dimethoxyphenyl group.

Aza-Michael Addition Methodologies

The aza-Michael addition is a versatile C-N bond-forming reaction that can be employed in the synthesis of azetidine derivatives, although it is more commonly used for the synthesis of larger nitrogen heterocycles. This strategy typically involves the addition of an amine to an α,β-unsaturated carbonyl compound. While not a direct method for forming the azetidine ring in a single step from an acyclic precursor in the context of the target molecule, it can be used to construct precursors for subsequent cyclization.

For instance, an aza-Michael addition could be envisioned in the synthesis of a linear precursor that is then cyclized to the azetidine ring. However, for the direct synthesis of the 2-arylazetidine core of the target molecule, this method is less straightforward compared to the intramolecular cyclization approaches.

Metal-Catalyzed Azetidine Synthesis

In recent years, metal-catalyzed reactions have emerged as powerful tools for the synthesis of complex molecules, including strained heterocycles like azetidines. Palladium-catalyzed intramolecular amination of unactivated C-H bonds has been successfully applied to the synthesis of azetidines. organic-chemistry.org This approach involves the activation of a C-H bond at the γ-position relative to an amine, followed by intramolecular C-N bond formation.

For the synthesis of this compound, a suitable precursor would be a propyl amine derivative with the 2-bromo-4,5-dimethoxyphenyl group at the appropriate position. The regioselectivity of the C-H activation would be crucial for the successful formation of the azetidine ring.

Another metal-catalyzed approach is the copper-catalyzed direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents. This method allows for the rapid construction of bis-functionalized azetidines. organic-chemistry.org While this is a powerful method for functionalizing the azetidine core, it is not a de novo synthesis of the ring itself.

Palladium-Catalyzed Cyclization Reactions

Palladium catalysis is a powerful tool for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles. For the construction of azetidines, palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds at the γ-position of an amine substrate represents a direct and efficient approach. organic-chemistry.orgnih.gov This transformation typically involves a picolinamide (B142947) (PA) directing group on the amine substrate, which facilitates the C-H activation step via a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The reaction proceeds under mild conditions with relatively low catalyst loading, making it an attractive method for synthesizing substituted azetidines with high diastereoselectivity. organic-chemistry.orgnih.gov

Another palladium-catalyzed strategy involves the cross-coupling of 3-iodoazetidines with aryl boronic acids. acs.org While this method functionalizes a pre-existing azetidine ring rather than forming it, it provides a novel route to 2-aryl azetidines through a reaction cascade that can proceed via a palladium-hydride/dihydroazete complex or a free dihydroazete intermediate followed by hydropalladation. acs.org The choice of ligand, such as [1,1′-biphenyl]-2-yldicyclohexylphosphane, is crucial for favoring the formation of the 2-aryl product. acs.org

Table 1: Examples of Palladium-Catalyzed Azetidine Synthesis This table is representative of the types of transformations discussed and may not directly involve the title compound.

Catalyst System Substrate Type Product Type Key Features
Pd(OAc)₂ / Picolinamide (PA) γ-C(sp³)-H containing amines Substituted Azetidines Intramolecular C-H amination; high diastereoselectivity. organic-chemistry.org
Pd(OAc)₂ / DavePhos 3-Iodoazetidines + Aryl Boronic Acids 2-Aryl Azetidines Migration/coupling reaction; ligand-controlled regioselectivity. acs.org

Copper-Catalyzed Photoinduced Radical Cyclizations

Visible-light photoredox catalysis has emerged as a mild and powerful method for generating radical intermediates, enabling unique cyclization pathways. Copper-catalyzed photoinduced reactions are particularly effective for azetidine synthesis.

One prominent method is the anti-Baldwin 4-exo-dig radical cyclization of N-substituted alkynes (ynamides). nih.govuantwerpen.beresearchgate.net In this process, a heteroleptic copper complex, under visible light irradiation and in the presence of a sacrificial amine reductant, catalyzes the formation of an alkyl radical from an N-haloalkyl ynamide. researchgate.net This radical then undergoes a regioselective 4-exo-dig cyclization onto the alkyne, forming a vinyl radical, which is subsequently reduced and protonated to yield the exocyclic alkene-functionalized azetidine. nih.govresearchgate.net This method demonstrates excellent control of regioselectivity, exclusively favoring the formation of the four-membered ring over the alternative 5-endo-dig pathway. researchgate.net

A second approach involves the intermolecular [3+1] radical cascade cyclization of aliphatic amines with alkynes. the-innovation.orgnih.govresearchgate.net Photogenerated α-aminoalkyl radicals, formed via copper catalysis, are efficiently trapped by alkynes to form vinyl radicals. nih.gov These intermediates then undergo a tandem sequence of 1,5-hydrogen atom transfer (HAT) and 4-exo-trig cyclization to construct the azetidine ring. nih.gov This method is notable for its ability to create sterically congested azetidine scaffolds, including those with vicinal tertiary-quaternary centers. nih.gov

Table 2: Copper-Catalyzed Photoinduced Azetidine Syntheses This table is representative of the types of transformations discussed and may not directly involve the title compound.

Method Catalyst Substrates Mechanism Highlights
4-exo-dig Cyclization [Cu(bcp)DPEphos]PF₆ N-haloalkyl Ynamides Anti-Baldwin radical cyclization; high regioselectivity. nih.govresearchgate.net
[3+1] Cascade Cyclization CuI or other Cu(I) salts Aliphatic Amines + Alkynes α-aminoalkyl radical formation followed by 1,5-HAT and 4-exo-trig cyclization. nih.govresearchgate.net

Rhodium-Catalyzed Ring Expansion Reactions

Rhodium-catalyzed reactions provide a versatile entry into functionalized azetidines, most notably through the one-carbon ring expansion of aziridines. researchgate.net This strategy involves the reaction of an aziridine (B145994) with a rhodium carbene, generated in situ from a diazo compound or a vinyl-N-triftosylhydrazone. researchgate.net The reaction proceeds through the formation of an aziridinium (B1262131) ylide intermediate. This ylide can then undergo a the-innovation.orgnih.gov-Stevens rearrangement or a diradical-mediated pathway to afford the ring-expanded azetidine product. researchgate.net This method is particularly valuable for accessing high-value 2-alkenyl azetidines. researchgate.net

In a related process, certain substituted azetidines can themselves undergo rhodium-catalyzed ring expansion to form larger heterocycles like 4-aryl-4,5-dihydropyrroles. nih.govthieme-connect.de This transformation occurs via a domino conjugate addition of an aryl boronic acid to a 2-(azetidin-3-ylidene) acetate (B1210297), followed by an N-directed α-C(sp³)–H activation process. nih.gov

Electrocatalytic Approaches

Electrochemical synthesis offers a green and efficient alternative to traditional chemical reagents for inducing cyclization reactions. The synthesis of azetidines can be achieved from the corresponding amino alcohol substrates via an electrochemical intramolecular amination. rsc.orgnih.govresearchgate.net This method often mimics the reactivity of a Mitsunobu reaction but avoids the use of azo-reagents like diethyl azodicarboxylate (DEAD). rsc.orgnih.gov

The reaction proceeds via a two-electron oxidation of the alcohol and a phosphine (B1218219) (e.g., triphenylphosphine) at the anode to generate an alkoxyphosphonium cation intermediate. rsc.orgnih.gov This activated intermediate is then susceptible to intramolecular nucleophilic attack by the pendant amine, leading to the formation of the azetidine ring with inversion of stereochemistry at the carbinol center. digitellinc.com This approach is valued for its mild conditions and its ability to overcome the pKa limitations of traditional Mitsunobu reactions, expanding the scope of compatible nucleophiles. rsc.orgnih.gov

Stereoselective Synthesis of 2-Arylazetidines

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of stereoselective methods for the synthesis of 2-arylazetidines is of paramount importance. These methods typically rely on the use of chiral auxiliaries or asymmetric catalysis to control the formation of new stereocenters.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. numberanalytics.comsigmaaldrich.com After the desired stereocenter is set, the auxiliary can be removed and ideally recovered. sigmaaldrich.com In azetidine synthesis, chiral auxiliaries can be appended to either the nitrogen or a carbon of the acyclic precursor to influence the stereoselectivity of the ring-closing step. For example, enantiomerically pure 2-acylazetidines can be prepared from chiral N-alkyl-2-oxazolinylazetidines, where the chiral alkyl group on the nitrogen acts as the auxiliary. nih.govfrontiersin.org

Catalytic asymmetric methods offer a more atom-economical approach to enantiomerically enriched products. In this context, a substoichiometric amount of a chiral catalyst is used to generate a chiral environment for the reaction. While the direct asymmetric synthesis of 2-arylazetidines is challenging, related transformations highlight the potential of this approach. For instance, the enantioselective difunctionalization of achiral azetines using a copper/chiral bisphosphine catalyst allows for the installation of boryl and allyl groups at the C2 and C3 positions, creating two new stereogenic centers with high enantioselectivity. nih.gov

Diastereoselective Control in Ring-Forming Reactions

Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. For 2,3-disubstituted azetidines, achieving a specific diastereomer (e.g., trans or cis) is crucial.

A highly effective method for the diastereoselective synthesis of trans-2,3-disubstituted azetidines involves the intramolecular cyclization of 2,3-epoxyamines. acs.org The reaction is controlled kinetically, where treatment of the epoxyamine precursor with a strong, non-nucleophilic base (such as a lithium diisopropylamide/potassium tert-butoxide superbase) at low temperatures leads to the exclusive formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466). acs.org The reaction proceeds with excellent diastereoselectivity, yielding the trans product. acs.org This selectivity is explained by quantum chemical calculations, which show a lower energy transition state for the formation of the trans-azetidine. acs.org This method has been shown to be scalable and tolerates a variety of functional groups. acs.org

Another strategy for diastereoselective azetidine synthesis is the iodine-mediated cyclization of homoallyl amines. nih.govacs.org This 4-exo trig cyclization proceeds at room temperature to deliver cis-2,4-disubstituted azetidines. nih.govacs.org The cis stereochemistry is believed to arise from a transition state that minimizes steric interactions during the intramolecular attack of the amine onto the iodiranium intermediate. rsc.org

Table 3: Comparison of Diastereoselective Azetidine Syntheses This table is representative of the types of transformations discussed and may not directly involve the title compound.

Method Starting Material Key Reagent Product Stereochemistry Ref.
Intramolecular Aminolysis 2,3-Epoxyamines LiDA-KOR Superbase trans-2,3-disubstituted acs.org
Iodocyclization Homoallyl Amines Iodine / NaHCO₃ cis-2,4-disubstituted nih.govacs.org

Enantioselective Routes to Substituted Azetidines

The development of enantioselective methods for the synthesis of substituted azetidines, including 2-arylazetidines, has been a key focus, leading to a variety of catalytic asymmetric strategies. These approaches aim to control the stereochemistry at the C2 and potentially other stereocenters of the azetidine ring.

One prominent strategy involves the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of silyl-protected Z-γ-substituted enoldiazoacetates with imido-sulfur ylides. nsf.gov This method, utilizing a chiral sabox ligand, provides access to chiral 2-azetine-carboxylates with high enantioselectivity. nsf.gov Subsequent stereoselective hydrogenation of the C=C bond of the azetine ring, typically using a palladium on carbon (Pd/C) catalyst, yields the corresponding all-cis tetrasubstituted azetidine-2-carboxylates. nsf.gov This two-step sequence allows for the formation of a single stereoisomer with three chiral centers. nsf.gov

Another powerful copper-catalyzed method is the highly enantioselective difunctionalization of azetines. acs.orgbohrium.com Using a copper/bisphosphine catalytic system, two different functional groups, such as a boryl and an allyl group, can be installed across the double bond of an azetine. acs.org This process creates two new stereogenic centers with excellent regio-, enantio-, and diastereoselectivity. acs.orgbohrium.com The resulting 2,3-disubstituted azetidines are versatile intermediates for further synthetic transformations. acs.org

Organocatalysis has also emerged as a valuable tool for the enantioselective synthesis of azetidines. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, followed by a series of transformations including nitrile addition and intramolecular cyclization, can produce C2-functionalized azetidines. nih.gov This approach utilizes a chiral organocatalyst to establish the initial stereocenter, which is then carried through the synthetic sequence. nih.gov

The following interactive table summarizes key aspects of these enantioselective methodologies.

MethodologyCatalyst/ReagentSubstrate ScopeStereoselectivityKey Features
Copper-Catalyzed [3+1] Cycloaddition/HydrogenationCu(I)/chiral sabox ligand; Pd/C, H₂Z-γ-substituted enoldiazoacetates, imido-sulfur ylidesHigh ee and drForms chiral 2-azetines followed by stereoselective reduction to tetrasubstituted azetidines. nsf.gov
Copper-Catalyzed Boryl Allylation of AzetinesCu/bisphosphine catalyst2-Substituted azetines, diboron (B99234) reagents, allyl phosphatesExcellent ee and dr (>99:<1)Direct difunctionalization to form chiral 2,3-disubstituted azetidines. acs.orgbohrium.com
Organocatalytic α-Chlorination RouteChiral amine organocatalystAldehydesGood to excellent ee (84-92%)Multi-step sequence initiated by enantioselective α-functionalization of an aldehyde. nih.gov
Table 1. Overview of Enantioselective Routes to Substituted Azetidines.

Functional Group Compatibility and Optimization of Reaction Conditions

The success of synthetic methodologies, particularly in the context of complex target molecules like this compound, is highly dependent on their functional group tolerance and the optimization of reaction parameters.

The copper-catalyzed boryl allylation of azetines demonstrates remarkable functional group compatibility. acs.orgnih.gov The mild reaction conditions allow for the presence of various functional groups, including alkenes, ethers, amines, amides, and thioethers, without significant side reactions. acs.orgnih.gov This is particularly relevant for the synthesis of the target compound, as the dimethoxy ether groups on the phenyl ring would be well-tolerated. The methodology also shows good chemoselectivity, with the reaction occurring preferentially at the azetine double bond even in the presence of other C=C bonds. acs.org

In the copper-catalyzed [3+1] cycloaddition, the choice of solvent and the nature of the substituents on the reactants have been shown to be important for reaction efficiency. nsf.gov Dichloromethane (B109758) is reported as the preferred solvent. nsf.gov While the electronic properties of aryl groups on the N-arylimidosulfur ylides have a limited influence on yields and selectivities, the steric and electronic nature of other substituents can be more critical. nsf.gov

Optimization of reaction conditions is a crucial aspect of developing efficient and selective asymmetric catalyses. researchgate.netresearchgate.net Key parameters that are often screened include the choice of catalyst and ligand, solvent, temperature, and the nature of any additives or bases. researchgate.net For instance, in organocatalytic reactions, screening different chiral catalysts, such as cinchona-derived squaramides, can lead to significant improvements in both reactivity and enantioselectivity. researchgate.net The choice of solvent can also have a dramatic effect; for example, in some asymmetric cycloadditions, dichloromethane has been found to provide superior yield and stereoselectivity compared to other solvents like toluene (B28343) or THF. researchgate.net

For copper-catalyzed reactions, the ligand plays a pivotal role in determining the stereochemical outcome. A variety of chiral bisphosphine ligands are often evaluated to find the optimal match for a given substrate and transformation. acs.org Temperature is another critical parameter that can influence both the rate and the selectivity of a reaction. Lower temperatures often lead to higher enantioselectivities. acs.org

The following interactive table provides a summary of key considerations for functional group compatibility and reaction optimization.

ParameterConsiderations and Examples
Functional Group Compatibility - Copper-catalyzed methods often tolerate ethers, amides, and aryl halides. acs.orgnih.gov
  • Organocatalytic routes may be sensitive to basic or highly nucleophilic functional groups.
  • Catalyst and Ligand - Screening of different chiral ligands (e.g., bisphosphines for Cu, cinchona alkaloids for organocatalysis) is crucial for high stereoselectivity. acs.orgresearchgate.net
  • Catalyst loading is optimized to balance reaction rate and cost.
  • Solvent - Solvent polarity and coordinating ability can significantly impact reaction outcomes. Dichloromethane and THF are common solvents. researchgate.netacs.org
  • In some cases, solvent-free conditions can enhance reactivity. nih.gov
  • Temperature - Lower temperatures often improve enantioselectivity by increasing the energy difference between diastereomeric transition states. acs.org
  • Optimization is required to achieve a balance between reaction rate and selectivity.
  • Additives and Reagents - Bases (e.g., K₂CO₃, Cs₂CO₃) can be critical in organocatalytic reactions. researchgate.net
  • The nature of ancillary reagents, such as the boronic acid ester in copper-catalyzed reactions, can influence efficiency. acs.org
  • Table 2. Functional Group Compatibility and Optimization of Reaction Conditions.

    Advanced Spectroscopic and Structural Elucidation of 2 Arylazetidines

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Stereochemical Assignment

    High-Resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2-arylazetidines in solution. A full assignment of proton (¹H) and carbon (¹³C) signals is achieved through a suite of one-dimensional and two-dimensional experiments.

    ¹H and ¹³C NMR: The ¹H NMR spectrum provides initial information on the electronic environment of the protons. The protons on the azetidine (B1206935) ring typically appear as complex multiplets in the aliphatic region, while the aromatic protons and methoxy (B1213986) protons resonate in their characteristic downfield regions. The ¹³C NMR spectrum, often aided by Distortionless Enhancement by Polarization Transfer (DEPT) experiments, confirms the number and type of carbon atoms (CH₃, CH₂, CH, C).

    2D NMR Techniques: For an unambiguous assignment and stereochemical analysis, 2D NMR is essential. acs.org

    COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of connections within the azetidine ring and confirming the positions of substituents on the aromatic ring. longdom.org

    HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift. acs.org

    NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments are crucial for determining the relative stereochemistry. They detect through-space proximity between protons. For 2-arylazetidines, NOESY or ROESY spectra can confirm the cis or trans relationship between the proton at the C2 position and the protons on the azetidine ring, as well as the orientation of the aryl substituent relative to the four-membered ring. acs.org Spectroscopic investigations of similar 2,3-disubstituted azetidines have used these techniques to confirm a trans geometry. acs.org

    Expected NMR Data for 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine:

    Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations & Notes
    Azetidine C2-H~3.9 - 4.2 (t)~68 - 72Coupled to C3-H₂ protons. Proximity to aromatic ring protons observed in NOESY.
    Azetidine C3-H₂~2.1 - 2.5 (m)~26 - 30Diastereotopic protons, showing complex coupling.
    Azetidine C4-H₂~3.3 - 3.7 (m)~51 - 55Coupled to C3-H₂ protons.
    Aromatic C3'-H~7.1 - 7.3 (s)~112 - 115Singlet due to substitution pattern.
    Aromatic C6'-H~6.8 - 7.0 (s)~114 - 117Singlet due to substitution pattern.
    Methoxy C4'-OCH₃~3.85 (s)~56.0Sharp singlet.
    Methoxy C5'-OCH₃~3.80 (s)~56.2Sharp singlet.
    Note: Values are estimates based on data for similar 2-arylazetidines and substituent effects. Actual values may vary.

    Vibrational Spectroscopy (IR, Raman) for Ring Strain and Functional Group Characterization

    Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in the molecule and the strain within the azetidine ring. The reactivity of azetidines is largely driven by a significant ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This strain influences bond strengths and angles, which in turn affects the vibrational frequencies of the bonds within the ring.

    Azetidine Ring Vibrations: The C-N and C-C stretching and bending vibrations associated with the strained four-membered ring appear at characteristic frequencies. These can be compared to less strained five-membered rings (pyrrolidines) to qualitatively assess the ring strain.

    Functional Group Identification: This technique is excellent for confirming the presence of key functional groups. The spectra will show characteristic bands for aromatic C-H stretching, C=C aromatic ring stretching, aliphatic C-H stretching from the azetidine ring, and C-O stretching from the two methoxy ether groups. The C-Br stretching vibration typically appears in the far-infrared region.

    Characteristic Vibrational Frequencies:

    Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
    N-H (Azetidine)Stretch3300 - 3500
    C-H (Aromatic)Stretch3000 - 3100
    C-H (Aliphatic)Stretch2850 - 3000
    C=C (Aromatic)Stretch1580 - 1610 and 1450 - 1500
    C-N (Azetidine)Stretch1200 - 1250
    C-O (Aryl Ether)Asymmetric Stretch1230 - 1270
    C-O (Aryl Ether)Symmetric Stretch1020 - 1070
    C-BrStretch500 - 650
    Note: These are typical ranges and can be influenced by the overall molecular structure.

    Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

    Mass spectrometry (MS) is used to confirm the molecular weight of the compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy.

    Under electron impact (EI) ionization, this compound is expected to undergo characteristic fragmentation. The presence of bromine is readily identified by the isotopic pattern of the molecular ion (M⁺) and bromine-containing fragments, which will show two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

    Proposed Key Fragmentation Pathways:

    Alpha-Cleavage: Cleavage of the C2-C3 bond of the azetidine ring, leading to the formation of a stable, resonance-stabilized iminium cation. This is often a dominant pathway for N-alkyl azetidines.

    Benzylic Cleavage: Fission of the bond between the azetidine C2 carbon and the phenyl ring, resulting in a bromodethoxyphenyl fragment and an azetidinyl cation, or vice-versa. The most significant ions in the EI-MS spectra of related N-benzyl-4-bromo-2,5-dimethoxyphenyl compounds typically consist of the iminium cation. researchgate.net

    Loss of Methoxy Groups: Sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents on the aromatic ring.

    Table of Expected Fragments:

    m/z Value Proposed Fragment Notes
    271/273[C₁₁H₁₄BrNO₂]⁺Molecular Ion (M⁺)
    242/244[M - C₂H₅]⁺Fragment from azetidine ring opening
    216/218[C₈H₇BrO₂]⁺Bromodimethoxyphenyl cation
    56[C₃H₆N]⁺Aziridinium (B1262131) ion from rearrangement
    Note: The m/z values correspond to the ⁷⁹Br isotope.

    X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

    Single-crystal X-ray crystallography offers the most unambiguous method for determining the precise three-dimensional structure of a molecule in the solid state. acs.org For a chiral compound like this compound, this technique can unequivocally establish the absolute configuration (R or S) at the C2 stereocenter, provided a suitable single crystal can be grown from an enantiomerically pure sample.

    The analysis would provide a wealth of structural data, including:

    Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can reveal the effects of ring strain and substituent electronics. The four-membered azetidine ring is known to adopt a puckered, non-planar conformation. nih.gov

    Torsional Angles: Defines the conformation of the molecule, including the puckering of the azetidine ring and the rotational orientation of the aryl substituent relative to the ring.

    Intermolecular Interactions: Reveals how molecules pack in the crystal lattice, identifying hydrogen bonds, halogen bonds, or other non-covalent interactions that stabilize the solid-state structure.

    While a specific crystal structure for this exact compound is not publicly available, the methodology is standard for confirming the structure of novel 2-arylazetidines. acs.orgrsc.org

    Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Absolute Configuration (if applicable)

    For chiral molecules, chiroptical techniques are essential. If this compound is prepared as a single enantiomer, Circular Dichroism (CD) spectroscopy can be used to assess its enantiomeric purity and assist in assigning the absolute configuration.

    CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. The substituted aromatic ring acts as a chromophore. The interaction of this chromophore with the chiral center at C2 will produce a characteristic CD spectrum with positive or negative bands (Cotton effects).

    The absolute configuration can often be determined by:

    Empirical Rules: Comparing the observed CD spectrum to those of structurally related compounds with known absolute configurations.

    Quantum Chemical Calculations: Comparing the experimental CD spectrum to a spectrum predicted computationally (e.g., using Time-Dependent Density Functional Theory, TD-DFT) for both the R and S enantiomers. A match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration.

    Computational Chemistry and Theoretical Studies on 2 2 Bromo 4,5 Dimethoxyphenyl Azetidine and Azetidine Systems

    Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

    Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. cmu.edu DFT calculations are used to determine the molecular geometry, electronic properties, and vibrational frequencies of azetidine (B1206935) derivatives.

    The fundamental principle of DFT is that the ground-state energy of a molecule can be determined from its electron density. cmu.edu Functionals, such as the local density approximation (LDA) and the generalized gradient approximation (GGA), are used to approximate the exchange-correlation energy, a key component of the total energy. cmu.edu

    For azetidine systems, DFT calculations can predict bond lengths, bond angles, and dihedral angles. These theoretical geometries can be compared with experimental data, for example from X-ray crystallography, to validate the computational model. acs.orgmdpi.com The agreement between calculated and experimental structures provides confidence in the theoretical approach. mdpi.com

    Furthermore, DFT is employed to analyze the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net The energies and spatial distributions of these frontier orbitals are crucial for understanding the molecule's reactivity, electronic transitions, and potential as a ligand in coordination chemistry. mdpi.comresearchgate.net For a substituted azetidine like 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine, DFT can elucidate how the substituents influence the electronic properties of the azetidine ring.

    Table 1: Representative Data from DFT Calculations on Heterocyclic Systems This table is illustrative and provides examples of data typically obtained from DFT calculations.

    PropertyCalculated ValueMethod/Basis SetReference System
    HOMO Energy-6.656 eVM06/6-31G(d)+DZVPDinuclear Cu(I) Complex
    LUMO Energy-3.034 eVM06/6-31G(d)+DZVPDinuclear Cu(I) Complex
    HOMO-LUMO Gap3.623 eVM06/6-31G(d)+DZVPDinuclear Cu(I) Complex

    Conformational Analysis and Energy Landscapes

    Azetidine rings, like other cyclic molecules, can adopt different spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often visualized through a potential energy surface or a free energy landscape (FEL). nih.govnih.gov

    Computational methods, often coupled with molecular dynamics (MD) simulations, are used to explore the conformational space of a molecule. nih.gov By simulating the motion of atoms over time, researchers can identify the most populated and thus most stable conformations. researchgate.net Principal Component Analysis (PCA) is a technique frequently used to reduce the dimensionality of the complex motions within the molecule and identify the most significant collective movements. nih.govresearchgate.net

    The free energy landscape provides a map of the conformational states of a molecule, with low-energy regions corresponding to stable or metastable conformations and the paths between them representing conformational transitions. nih.govresearchgate.netfrontiersin.org For azetidine derivatives, conformational analysis can reveal how substituents on the ring influence its puckering and the relative stability of different conformers. This understanding is crucial as the conformation of a molecule can significantly impact its biological activity and reactivity.

    Table 2: Key Concepts in Conformational Analysis This table summarizes important concepts and their significance.

    ConceptDescriptionApplication to Azetidines
    ConformerA specific spatial arrangement of atoms in a molecule that can be interconverted by rotation about single bonds.Determines the 3D shape and can influence receptor binding and reactivity.
    Potential Energy SurfaceA mathematical function that gives the energy of a molecule as a function of its geometry.Helps identify stable conformers (energy minima) and transition states between them.
    Free Energy Landscape (FEL)A plot of the Gibbs free energy as a function of a few collective variables, often derived from molecular dynamics simulations. researchgate.netVisualizes the most probable conformations and the energy barriers for interconversion. nih.gov
    Principal Component Analysis (PCA)A statistical method used to identify the dominant modes of motion in a complex system from MD trajectories. nih.govSimplifies the analysis of conformational dynamics by focusing on the most important motions. researchgate.net

    Prediction and Elucidation of Reaction Mechanisms

    Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions involving azetidines. mdpi.com Theoretical calculations can map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states. This allows for a detailed understanding of how a reaction proceeds, including the energy barriers that control the reaction rate.

    For the synthesis of azetidines, computational models have been developed to predict the feasibility of certain reactions. mit.edu For instance, by calculating the frontier orbital energies of potential reactants, researchers can predict whether a reaction is likely to occur to form an azetidine ring. mit.edu These predictive models can guide experimental efforts, saving time and resources by pre-screening potential substrates. mit.edu

    Furthermore, computational studies can elucidate the role of catalysts in azetidine synthesis. For example, in a La(OTf)₃-catalyzed intramolecular aminolysis to form azetidines, computational studies suggested that the regioselectivity is influenced by the coordination of the lanthanum catalyst to the substrate and product. frontiersin.org

    Analysis of Ring Strain Energy and its Contribution to Reactivity

    The four-membered ring of azetidine is characterized by significant ring strain, which is a major determinant of its chemical reactivity. researchgate.netrsc.org The ring strain arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain).

    The ring strain energy of azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of less strained rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, a property that is both a challenge in terms of stability and an opportunity for synthetic transformations. nih.govnih.gov The release of this strain energy can act as a driving force for reactions. researchgate.net

    Table 3: Comparison of Ring Strain Energies This table compares the ring strain of azetidine with other cyclic compounds.

    CompoundRing SizeRing Strain Energy (kcal/mol)
    Aziridine (B145994)3~26.7-27.7
    Azetidine4~25.2-25.4
    Cyclobutane4~26.4
    Pyrrolidine5~5.8
    Piperidine6~0

    Data sourced from multiple references. researchgate.netrsc.org

    Quantum Mechanical Insights into Regioselectivity and Stereoselectivity

    Many chemical reactions can potentially yield multiple products, and understanding the factors that control regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is a central theme in organic chemistry. Quantum mechanical calculations provide a powerful framework for dissecting these selectivities in reactions involving azetidines. acs.orgnih.gov

    By computing the energies of the transition states leading to different possible products, researchers can predict the major product of a reaction. The product formed via the lowest energy transition state is expected to be the dominant one. acs.org This approach has been successfully applied to understand the regio- and diastereoselective synthesis of 2-arylazetidines. acs.orgresearchgate.net

    Quantum chemical investigations have also provided a deeper understanding of empirical rules, such as Baldwin's rules for ring-closure reactions. acs.org For the formation of azetidines from oxiranes, calculations have shown that the preference for the formation of the four-membered ring over a five-membered ring can be explained by the optimal orbital overlap in the transition state, which is facilitated by a stretched bicyclic structure. acs.orgresearchgate.net These quantum mechanical insights are crucial for designing new synthetic methods with high selectivity. researchgate.net

    Utilization As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

    Role as a Conformationally Constrained Scaffold

    The azetidine (B1206935) ring in 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine imposes significant conformational constraints on the molecule. Unlike more flexible aliphatic chains or larger ring systems, the four-membered ring has a limited number of accessible conformations. This rigidity is a desirable feature in medicinal chemistry and drug design, as it can help to lock a molecule into a bioactive conformation, potentially leading to higher potency and selectivity for its biological target. The defined spatial orientation of the substituted phenyl group relative to the azetidine ring can be exploited to design molecules that fit precisely into the binding pockets of proteins.

    The inherent ring strain of the azetidine also influences its chemical reactivity, making it susceptible to ring-opening reactions under specific conditions. This property can be strategically employed to introduce new functional groups and build more complex scaffolds. The stability of the azetidine ring is greater than that of the three-membered aziridine (B145994) ring, allowing for more controlled manipulations without unwanted decomposition.

    Precursor for the Synthesis of Complex Heterocyclic Frameworks

    The structure of this compound is primed for elaboration into a variety of more complex heterocyclic systems. The bromine atom on the phenyl ring is a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds, enabling the fusion of additional rings or the attachment of diverse substituents.

    Furthermore, the secondary amine within the azetidine ring is a nucleophilic center that can be readily functionalized. Acylation, alkylation, and arylation reactions at the nitrogen atom can be used to introduce a wide array of chemical moieties. The strategic combination of reactions at the bromine and the nitrogen atoms allows for a systematic and modular approach to building complex, polycyclic molecules. For instance, an intramolecular reaction between a substituent introduced at the nitrogen and the phenyl ring could lead to the formation of novel fused heterocyclic systems.

    Applications in Diversity-Oriented Synthesis and Library Generation

    Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. The scaffold of this compound is well-suited for DOS strategies. The multiple points of diversification—the bromine atom, the azetidine nitrogen, and potentially the azetidine ring carbons—allow for the rapid generation of a large library of analogs from a common intermediate.

    By systematically varying the building blocks used in cross-coupling reactions at the bromo position and the substituents introduced at the azetidine nitrogen, a library of compounds with diverse stereochemistry and appendage diversity can be constructed. This approach enables the exploration of a broad region of chemical space, increasing the probability of identifying molecules with desired biological activities. The rigid azetidine core ensures that the generated molecules have well-defined three-dimensional shapes, which is a key factor for achieving specific molecular recognition.

    Functionalization of the Azetidine Ring for the Introduction of New Chemical Entities

    Beyond the functionalization of the exocyclic atoms, the azetidine ring itself can be chemically modified. Methods for the C-H functionalization of azetidines have been developed, allowing for the introduction of substituents directly onto the carbon framework of the ring. These reactions can provide access to novel derivatives that would be difficult to synthesize through other means.

    Additionally, the ring strain of the azetidine can be harnessed to perform ring-opening reactions, leading to linear amino alcohol derivatives with specific stereochemistry. Alternatively, ring-expansion reactions can be employed to convert the four-membered ring into larger, more complex heterocyclic systems like pyrrolidines or piperidines. These transformations significantly expand the range of molecular architectures that can be accessed from the this compound precursor, further highlighting its utility as a versatile building block in organic synthesis. The development of new synthetic methods to functionalize the azetidine ring continues to be an active area of research, promising to unlock even greater potential for this and related scaffolds.

    Analytical Methodologies for Purity and Enantiomeric Excess

    High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

    High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of "2-(2-Bromo-4,5-dimethoxyphenyl)azetidine." Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is typically the method of choice. This method effectively separates the target compound from nonpolar impurities and starting materials.

    A typical HPLC system for purity analysis would consist of a C18 column, which is a silica-based stationary phase with octadecyl carbon chains. The mobile phase is generally a gradient mixture of an aqueous component (often with a pH-modifying additive like formic acid or ammonium (B1175870) acetate (B1210297) to ensure sharp peak shapes) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as the benzene (B151609) ring in the molecule has a strong chromophore. The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

    Table 1: Illustrative HPLC Parameters for Purity Analysis

    ParameterValue
    Column C18, 250 mm x 4.6 mm, 5 µm particle size
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5% B to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 25 °C
    Detection Wavelength 254 nm
    Injection Volume 10 µL
    Expected Retention Time ~12.5 minutes

    Gas Chromatography (GC) for Volatile Derivatives

    Gas Chromatography (GC) can also be utilized for the purity assessment of "this compound," particularly when coupled with a mass spectrometer (GC-MS) for definitive identification of impurities. However, due to the polarity and relatively low volatility of the azetidine (B1206935) compound, derivatization is a necessary prerequisite for GC analysis. The secondary amine within the azetidine ring contains an active hydrogen, which can lead to poor peak shape and thermal instability during GC analysis.

    A common derivatization technique is silylation, where the N-H proton is replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for this purpose. The resulting TMS derivative is significantly more volatile and thermally stable, making it suitable for GC analysis. The analysis is typically performed on a nonpolar capillary column, such as one with a 5% phenyl polysiloxane stationary phase.

    Table 2: Representative GC-MS Parameters for Analysis of the TMS Derivative

    ParameterValue
    Derivatization Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
    Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film
    Carrier Gas Helium, constant flow 1.2 mL/min
    Inlet Temperature 280 °C
    Oven Program Initial 150 °C, hold 2 min, ramp to 300 °C at 15 °C/min, hold 5 min
    MS Detector Electron Ionization (EI), 70 eV
    Mass Range 50-550 m/z

    Chiral Chromatography for Enantiomeric Excess Determination

    For applications where the stereochemistry of "this compound" is important, determining the enantiomeric excess is critical. Chiral HPLC is the most widely used method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

    Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that have been coated or immobilized on a silica (B1680970) support, are often effective for the separation of a wide range of chiral compounds, including aryl-substituted heterocycles. For 2-arylazetidines, columns like those based on cellulose tris(3,5-dimethylphenylcarbamate) have shown success. The mobile phase in chiral chromatography is typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The relative proportion of the alcohol modifier is adjusted to optimize the retention times and resolution of the enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

    Table 3: Example Chiral HPLC Conditions for Enantiomeric Separation

    ParameterValue
    Column Cellulose tris(3,5-dimethylphenylcarbamate) based CSP, 250 mm x 4.6 mm
    Mobile Phase Hexane:Isopropanol (90:10 v/v)
    Flow Rate 0.7 mL/min
    Column Temperature 25 °C
    Detection Wavelength 254 nm
    Expected Retention Times Enantiomer 1: ~15.2 minutes, Enantiomer 2: ~17.8 minutes

    Future Research Directions in the Chemistry of Arylazetidines

    Development of Novel and Sustainable Synthetic Routes

    While numerous methods for synthesizing azetidines exist, the development of more efficient, atom-economical, and environmentally benign routes remains a paramount objective. medwinpublishers.com Future research will likely focus on methodologies that minimize waste, avoid harsh reagents, and allow for rapid diversification of arylazetidine structures.

    Key areas of development include:

    Palladium-Catalyzed C-H Amination: Direct intramolecular amination of unactivated C-H bonds represents a highly efficient strategy for constructing the azetidine (B1206935) ring. organic-chemistry.org Future work could optimize these catalytic systems to favor the formation of the strained 4-membered ring over more stable 5- or 6-membered rings, particularly for substrates like substituted bromodimethoxy-amphetamines, which could be precursors to 2-(2-Bromo-4,5-dimethoxyphenyl)azetidine.

    Photochemical Cycloadditions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. researchgate.net Advances in visible-light photocatalysis could surmount the current limitations of these reactions, enabling milder conditions and broader substrate scopes for the synthesis of complex arylazetidines. researchgate.netacs.org

    Flow Chemistry Approaches: Continuous flow technology can offer significant advantages in terms of safety, scalability, and reaction control for synthesizing strained heterocycles. Developing telescoped, multi-step flow syntheses could enable the rapid production of arylazetidines from simple starting materials without the need for isolating intermediates. researchgate.net

    Synthetic StrategyTraditional ApproachFuture Sustainable ApproachPotential Advantages
    Ring FormationCyclization of γ-haloaminesCatalytic C-H AminationHigher atom economy, avoids pre-functionalization
    CycloadditionThermal [2+2] cycloadditions (limited scope)Visible-Light PhotocycloadditionMilder conditions, greater functional group tolerance
    Process TechnologyBatch synthesisContinuous Flow SynthesisImproved safety, scalability, and automation

    Exploration of New Reactivity Modes and Functionalizations

    The chemistry of arylazetidines is largely dictated by their ring strain, which can be harnessed for unique chemical transformations. researchgate.net Future research will aim to uncover novel ways to functionalize the pre-formed arylazetidine scaffold, enabling the synthesis of derivatives with tailored properties.

    Regioselective C-H Functionalization: A significant challenge is the selective functionalization of the aryl ring in the presence of the reactive azetidine. The azetidinyl ring itself can act as a directing group for ortho-lithiation, while the choice of N-substituent can switch the reactivity to the benzylic position. rsc.org Future studies will likely explore a wider range of directing groups and catalytic systems (e.g., palladium, rhodium) to achieve predictable and high-yielding C-H functionalization at various positions of the 2-aryl substituent.

    Strain-Release Reactions: The high ring-strain energy (approximately 25.2 kcal/mol) of azetidines makes them excellent candidates for ring-opening and expansion reactions. researchgate.net Investigating transition metal-free intramolecular ring-opening reactions could provide access to more complex heterocyclic systems, such as tetrahydroquinolines. acs.org For a compound like this compound, the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, which could be combined with subsequent strain-release diversification strategies.

    Late-Stage Diversification: Developing robust methods for modifying the azetidine ring at a late stage in a synthetic sequence is crucial for creating molecular libraries for drug discovery. This includes exploring novel N-arylations and N-alkylations, as well as functionalization at the C3 and C4 positions of the azetidine ring itself.

    Computational Design of Azetidine-Based Systems

    Computational chemistry is becoming an indispensable tool in modern synthetic planning and molecular design. mit.edu For arylazetidines, in silico methods can accelerate the discovery of new compounds and synthetic routes.

    Predicting Reaction Outcomes: Computational models, such as those based on Density Functional Theory (DFT), can be used to predict the feasibility and selectivity of synthetic reactions. acs.org For instance, models can help determine which alkene and oxime pairs will successfully react in photocatalytic azetidine synthesis, saving significant experimental effort. mit.edu This approach allows researchers to prescreen potential substrates and conditions before heading to the lab.

    In Silico Property Profiling: Early-stage estimation of physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties is critical for designing CNS-focused compound libraries. nih.gov Computational tools can calculate properties like lipophilicity (LogP), topological polar surface area (TPSA), and solubility for virtual libraries of derivatives based on the this compound scaffold, helping to prioritize the synthesis of candidates with drug-like characteristics. nih.gov

    Designing for Specific Targets: Structure-based drug design can be employed to create novel arylazetidine derivatives tailored to bind to specific biological targets. By modeling the interactions between a target protein and a library of virtual compounds, researchers can identify candidates with high predicted binding affinity, such as the design of azetidine-based STAT3 inhibitors. nih.govescholarship.org

    Interdisciplinary Research with Material Science

    The unique properties of the strained azetidine ring are not only of interest in medicine but also hold potential in the field of material science. researchgate.net Future interdisciplinary research will explore the incorporation of arylazetidine motifs into functional materials.

    Energetic Materials: The high ring strain of azetidines translates to a significant release of energy upon decomposition. This property makes them attractive building blocks for novel energetic materials. acs.org Research has shown that densely functionalized azetidines can serve as melt-castable explosives or liquid propellant plasticizers. chemrxiv.orgresearchgate.net The substitution pattern on the aryl ring of a compound like this compound could be used to tune the density, oxygen balance, and thermal stability of such materials.

    Polymer Chemistry: Azetidines can serve as monomers in ring-opening polymerization to create novel polyamines with unique architectures and properties. The specific substitution on the aryl ring could influence the polymer's thermal properties, solubility, and potential for post-polymerization functionalization.

    Fluorescent Probes: The rigid azetidine scaffold can be incorporated into larger conjugated systems to create novel fluorophores. Modifications to the aryl ring could be used to tune the photophysical properties, such as absorption and emission wavelengths. For example, azetidine substitution has been proposed as a strategy to enhance the performance of near-infrared (NIR) dyes for biological imaging. rsc.org

    Q & A

    Q. What are the common synthetic routes for preparing 2-(2-bromo-4,5-dimethoxyphenyl)azetidine, and how can reaction conditions be optimized?

    The compound is typically synthesized via multistep protocols involving bromination and cyclization. For example, bromination of 2-(3,4-dimethoxyphenyl)acetic acid with Br₂ in acetic acid yields 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid (82% yield), which can be further functionalized . Cyclization of intermediates like 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile using azetidine-forming reagents (e.g., Grignard additions or reductive amination) is also reported . Optimization involves controlling stoichiometry, temperature, and solvent polarity to minimize side reactions (e.g., over-bromination).

    Q. What analytical techniques are most effective for structural characterization of this compound and its intermediates?

    Combined spectroscopic and crystallographic methods are critical:

    • NMR : ¹H and ¹³C NMR resolve substituent positions (e.g., δ 3.86 ppm for methoxy groups in 2-(2-bromo-4,5-dimethoxyphenyl)acetic acid) .
    • X-ray diffraction : Crystallography confirms spatial arrangements, as demonstrated for 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile (Acta Cryst. E64, o1064) .
    • HRMS : Validates molecular formulas (e.g., [M-H]⁻ at m/z 272.9778 for brominated intermediates) .

    Q. How is this compound utilized as an intermediate in pharmaceutical synthesis?

    It serves as a precursor for bioactive molecules:

    • Ivabradine : 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a key intermediate, enabling cyclization to form benzocyclobutene cores .
    • Pinaverium bromide : The brominated phenyl moiety is incorporated via alkylation of morpholinium derivatives .

    Advanced Research Questions

    Q. How can regioselectivity be controlled during functionalization of the azetidine ring or aromatic substituents?

    Regioselectivity depends on electronic and steric factors:

    • Electrophilic substitution : Bromine preferentially occupies the ortho position due to methoxy-directed electrophilic aromatic substitution (e.g., bromination of dimethoxy precursors) .
    • Grignard reactions : Vinyl magnesium bromide selectively adds to aldehydes over ketones, as seen in the synthesis of 1-(2-bromo-4,5-dimethoxyphenyl)but-3-en-2-ol (68% yield) .

    Q. What is the impact of bromine and methoxy substituents on the compound’s reactivity in cross-coupling reactions?

    • Bromine : Enhances participation in Suzuki-Miyaura couplings (e.g., forming biaryl structures) and halogen bonding in biological systems .
    • Methoxy groups : Electron-donating effects stabilize intermediates but may hinder nucleophilic attacks unless deprotected (e.g., via BBr₃ demethylation) .

    Q. How should researchers address contradictions in reported synthetic yields for brominated intermediates?

    Discrepancies (e.g., 68–82% yields) arise from:

    • Reagent purity : Trace moisture in Br₂ reduces bromination efficiency .
    • Workup protocols : Incomplete quenching of excess bromine with Na₂S₂O₃ leads to side products .
    • Solvent choice : Polar aprotic solvents (e.g., THF vs. DCM) influence reaction kinetics .

    Q. What role does halogen bonding play in the biological activity of derivatives?

    The bromine atom facilitates halogen bonding with protein targets (e.g., ion channels or enzymes), enhancing binding affinity. This is critical in spasmolytic agents like pinaverium bromide, where bromine optimizes receptor interactions while minimizing anticholinergic effects .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.